![molecular formula C11H7ClINO2 B5815784 N-(2-chloro-4-iodophenyl)-2-furamide](/img/structure/B5815784.png)
N-(2-chloro-4-iodophenyl)-2-furamide
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Overview
Description
N-(2-chloro-4-iodophenyl)-2-furamide, also known as CI-994, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It was first synthesized in the early 1990s and has since been found to have potent antitumor activity in a variety of cancer cell lines.
Mechanism of Action
The exact mechanism of action of N-(2-chloro-4-iodophenyl)-2-furamide is not fully understood, but it is thought to work by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a key role in regulating gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its antitumor activity, N-(2-chloro-4-iodophenyl)-2-furamide has been found to have other biochemical and physiological effects. For example, it has been shown to induce differentiation of leukemia cells and to inhibit angiogenesis, the process by which new blood vessels are formed.
Advantages and Limitations for Lab Experiments
One advantage of N-(2-chloro-4-iodophenyl)-2-furamide for lab experiments is its potency and broad-spectrum activity against a variety of cancer cell lines. However, it also has some limitations, such as its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for research on N-(2-chloro-4-iodophenyl)-2-furamide. One area of interest is in combination therapy with other anticancer drugs, as N-(2-chloro-4-iodophenyl)-2-furamide has been found to enhance the activity of other agents. Another area of interest is in the development of more potent and selective HDAC inhibitors, which may have fewer side effects than N-(2-chloro-4-iodophenyl)-2-furamide. Finally, there is interest in exploring the potential of N-(2-chloro-4-iodophenyl)-2-furamide for the treatment of other diseases, such as neurodegenerative disorders and inflammatory conditions.
Synthesis Methods
The synthesis of N-(2-chloro-4-iodophenyl)-2-furamide involves several steps, starting with the reaction of 2-chloro-4-iodophenol with furfurylamine. The resulting product is then subjected to a series of chemical reactions to yield the final compound, N-(2-chloro-4-iodophenyl)-2-furamide.
Scientific Research Applications
N-(2-chloro-4-iodophenyl)-2-furamide has been extensively studied for its potential as an anticancer agent. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including leukemia, lymphoma, breast cancer, and prostate cancer. In addition, it has been found to enhance the activity of other anticancer drugs, such as cisplatin and paclitaxel.
properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClINO2/c12-8-6-7(13)3-4-9(8)14-11(15)10-2-1-5-16-10/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSPFZOYZWDDEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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